1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a chlorophenoxy moiety
Preparation Methods
The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one typically involves multiple steps, starting with the formation of the pyrrolidine ring. The benzenesulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the chlorophenoxy group via an etherification reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The chlorophenoxy group can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with active sites of enzymes, while the pyrrolidine ring can enhance binding affinity through its structural conformation. The chlorophenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzenesulfonyl-containing molecules. Compared to these compounds, 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
- Pyrrolidine-2,5-diones
- Benzenesulfonyl-pyrrolidine derivatives
- Chlorophenoxy derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their properties and applications.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-20(2,26-16-10-8-15(21)9-11-16)19(23)22-13-12-18(14-22)27(24,25)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFGUABWGLBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.